molecular formula C18H20FN3O2S B610208 ProMMP-9 inhibitor-3c CAS No. 2138321-18-1

ProMMP-9 inhibitor-3c

Cat. No.: B610208
CAS No.: 2138321-18-1
M. Wt: 361.44
InChI Key: FNJYGVDTJGJMMD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Overview of Matrix Metalloproteinase Family and Extracellular Matrix Remodeling

The extracellular matrix (ECM) is a complex and dynamic network of proteins and other molecules that provides structural and biochemical support to surrounding cells. researchgate.netencyclopedia.pub Matrix metalloproteinases (MMPs) are a family of zinc-dependent endopeptidases that play a crucial role in the remodeling of the ECM. nih.govnih.govnih.gov This family consists of at least 23 members in humans, each with varying substrate specificities. encyclopedia.pubbiomolther.orgnih.gov MMPs are capable of degrading nearly all components of the ECM, including collagens, gelatin, and proteoglycans. nih.govnih.govmdpi.com

The activity of MMPs is tightly regulated at multiple levels, including gene transcription, activation of the inactive proenzyme (zymogen), and inhibition by endogenous inhibitors, primarily the tissue inhibitors of metalloproteinases (TIMPs). nih.govbiomolther.org This precise regulation is essential, as the degradation of the ECM is a critical process in numerous physiological events. nih.gov

MMPs are broadly classified into several subfamilies based on their substrate specificity and structure, including collagenases, gelatinases, stromelysins, and membrane-type MMPs (MT-MMPs). nih.govmdpi.commdpi.com Collagenases, such as MMP-1 and MMP-8, primarily cleave fibrillar collagens. nih.gov Stromelysins have a broader substrate range, including proteoglycans and glycoproteins. mdpi.com The gelatinases, which include MMP-2 (gelatinase A) and MMP-9 (gelatinase B), are distinguished by their ability to degrade type IV collagen, a major component of basement membranes, as well as gelatin. mdpi.comencyclopedia.pub

Physiological and Pathophysiological Functions of MMP-9 (Gelatinase B)

MMP-9, also known as gelatinase B or 92-kDa type IV collagenase, is a prominent member of the MMP family. nih.govathenslab.grnih.gov It is secreted as an inactive 92-kDa proenzyme that requires proteolytic cleavage for activation to an 83-kDa form. encyclopedia.pubnih.gov MMP-9 plays a dual role, contributing to both normal physiological processes and the pathogenesis of various diseases. wikipedia.orgnih.gov

Role in Normal Physiological Processes (e.g., embryonic development, angiogenesis, wound healing)

The controlled activity of MMP-9 is essential for several fundamental biological processes that involve tissue remodeling.

Embryonic Development: MMP-9 is involved in various stages of embryonic development, including implantation of the embryo and morphogenesis. nih.govathenslab.grwikipedia.org Its ability to degrade the ECM facilitates cell migration, which is crucial for tissue growth and organization during embryogenesis. researchgate.net

Angiogenesis: MMP-9 contributes to angiogenesis, the formation of new blood vessels from pre-existing ones. athenslab.grwikipedia.org By degrading the basement membrane of blood vessels, MMP-9 allows for the migration and proliferation of endothelial cells, a key step in creating new vascular networks. encyclopedia.pubnih.gov It can also release pro-angiogenic factors, such as vascular endothelial growth factor (VEGF), from the ECM. nih.gov

Wound Healing: The process of wound healing involves inflammation, tissue formation, and remodeling, all of which are influenced by MMP-9. nih.govwikipedia.org It is significantly upregulated during the healing of epithelial tissues. wikipedia.org MMP-9 facilitates the migration of inflammatory and epithelial cells to the wound site by breaking down the ECM. taylorandfrancis.com

Involvement in Disease Pathogenesis

Dysregulation of MMP-9 activity, often characterized by its overexpression, is implicated in the progression of numerous diseases. nih.gov

Cancer Progression (e.g., tumor growth, migration, invasion, metastasis, angiogenesis, microenvironment modulation)

MMP-9 is one of the most extensively studied MMPs in the context of cancer and is often associated with a poor prognosis. mdpi.commdpi.com Its multifaceted role in cancer includes:

Tumor Growth and Invasion: MMP-9 degrades type IV collagen, a primary component of the basement membrane that separates epithelial tissues from the underlying stroma. encyclopedia.pubnih.gov The breakdown of this barrier is a critical step that allows tumor cells to invade surrounding tissues. nih.gov

Metastasis: By facilitating invasion, MMP-9 plays a crucial role in metastasis, the spread of cancer cells to distant organs. wikipedia.orgmdpi.com It aids in both intravasation (entry into blood or lymphatic vessels) and extravasation (exit from vessels at a secondary site). mdpi.com

Angiogenesis: In the tumor context, MMP-9-mediated angiogenesis provides the growing tumor with essential nutrients and oxygen, promoting its expansion. encyclopedia.pubmdpi.com

Microenvironment Modulation: MMP-9 influences the tumor microenvironment by cleaving various non-ECM substrates, including growth factors, cytokines, and cell adhesion molecules. nih.govmdpi.commdpi.com This can lead to the release and activation of factors that further promote tumor progression. nih.gov For instance, MMP-9 can activate transforming growth factor-beta (TGF-β), a potent regulator of cell growth and differentiation. nih.gov

While generally promoting cancer, in some specific contexts, such as colitis-associated colon cancer, MMP-9 may have a suppressive role. nih.gov It can also generate anti-angiogenic fragments like endostatin (B67465) from collagen XVIII. mdpi.com

Inflammatory and Neurological Disorders (e.g., ischemic stroke, traumatic brain injury, ulcerative colitis, rheumatoid arthritis)

Elevated levels and activity of MMP-9 are associated with a range of inflammatory and neurological conditions.

Inflammatory Disorders: MMP-9 is a key mediator in inflammatory processes. nih.govathenslab.gr In conditions like rheumatoid arthritis and ulcerative colitis, MMP-9 contributes to tissue destruction and the perpetuation of the inflammatory response. encyclopedia.pubnih.gov It is released by inflammatory cells such as neutrophils and macrophages and facilitates their migration into tissues. encyclopedia.pubtaylorandfrancis.com

Neurological Disorders: In the central nervous system (CNS), MMP-9 is implicated in the pathogenesis of various disorders. biomolther.orgscispace.com In ischemic stroke and traumatic brain injury, MMP-9 contributes to the breakdown of the blood-brain barrier (BBB), leading to neuroinflammation and neuronal damage. encyclopedia.pubfrontiersin.org Overexpression of MMP-9 has also been observed in neurodegenerative diseases like Alzheimer's disease and multiple sclerosis. austinpublishinggroup.comnih.gov In multiple sclerosis, MMP-9 is involved in the degradation of the myelin sheath (demyelination) and BBB disruption. nih.govfrontiersin.org

Historical Challenges in Broad-Spectrum Matrix Metalloproteinase Inhibitor Development

The clear involvement of MMPs, particularly MMP-9, in various diseases made them attractive therapeutic targets. mdpi.com Early drug development efforts focused on creating broad-spectrum MMP inhibitors (MMPIs), primarily small molecules that targeted the highly conserved catalytic zinc-binding domain of the enzymes. nih.gov

However, these broad-spectrum MMPIs, such as marimastat (B1683930) and batimastat, largely failed in clinical trials, especially for cancer treatment. nih.govresearchgate.net The major challenges and reasons for these failures include:

Lack of Specificity: The active sites of different MMPs are structurally very similar. nih.gov Consequently, broad-spectrum inhibitors could not distinguish between the MMPs involved in pathology and those required for normal physiological tissue maintenance.

On-Target Toxicity: The inhibition of MMPs essential for normal tissue function led to significant side effects, most notably musculoskeletal pain and inflammation. researchgate.net This toxicity limited the tolerable dose and therapeutic window of the inhibitors.

Lack of Clinical Efficacy: Despite promising results in preclinical models, many MMPIs did not show the expected effectiveness in human clinical trials. consensus.app This discrepancy was attributed to factors like suboptimal patient selection and the complex, often redundant, roles of MMPs in disease progression.

These significant setbacks highlighted the critical need for developing highly selective MMP inhibitors that could target specific MMPs implicated in a particular disease while sparing others, thereby minimizing side effects and improving therapeutic outcomes. nih.gov This led to a shift in strategy, focusing on targeting unique regions of MMPs outside the conserved active site, such as the hemopexin-like domain. nih.gov

Properties

CAS No.

2138321-18-1

Molecular Formula

C18H20FN3O2S

Molecular Weight

361.44

IUPAC Name

N-(4-Fluorophenyl)-4-(4-oxo-3,4,5,6,7,8-hexahydroquinazolin-2-ylthio)butanamide

InChI

InChI=1S/C18H20FN3O2S/c19-12-7-9-13(10-8-12)20-16(23)6-3-11-25-18-21-15-5-2-1-4-14(15)17(24)22-18/h7-10H,1-6,11H2,(H,20,23)(H,21,22,24)

InChI Key

FNJYGVDTJGJMMD-UHFFFAOYSA-N

SMILES

O=C(NC1=CC=C(F)C=C1)CCCSC(N2)=NC3=C(CCCC3)C2=O

Appearance

Solid powder

Purity

>98% (or refer to the Certificate of Analysis)

shelf_life

>3 years if stored properly

solubility

Soluble in DMSO

storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Synonyms

proMMP9-IN-3c;  proMMP-9 inhibitor-3c

Origin of Product

United States

Strategic Shift Towards Non Catalytic Domain Inhibition of Prommp 9

Identification of the ProMMP-9 Hemopexin-Like (PEX) Domain as a Distinct Therapeutic Target

The hemopexin-like (PEX) domain of proMMP-9 has emerged as a key therapeutic target for overcoming the challenges faced by catalytic inhibitors. nih.govacs.orgdovepress.com Unlike the highly homologous catalytic sites, the PEX domains are more unique to each MMP family member, offering a promising avenue for developing specific inhibitors. nih.govacs.orgdovepress.com The small molecule, proMMP-9 inhibitor-3c, exemplifies this targeted approach. It was identified from a library of compounds designed to bind specifically to the PEX domain of MMP-9 (PEX-9). nih.govacs.org This compound does not inhibit the enzymatic activity of MMP-9 but instead targets its non-catalytic functions. nih.govacs.org

Binding Characteristics of this compound
CompoundTarget DomainBinding Affinity (Kd)Selectivity
This compoundproMMP-9 Hemopexin (PEX) Domain0.32 µM (320 nM) nih.govacs.orgacs.orgmedchemexpress.comSpecific for proMMP-9; does not bind to the PEX domain of the closely related proMMP-2. nih.govacs.org

Uniqueness of Hemopexin-Like Domains Among MMP Family Members

The structure of MMPs is modular, typically consisting of a propeptide, a catalytic domain, a hinge region, and a C-terminal hemopexin-like domain. researchgate.netnih.gov While the catalytic domains share significant structural and sequence homology across the MMP family, the PEX domains exhibit considerable divergence. acs.orgdovepress.comencyclopedia.pub This low primary structure homology (around 25-30%) among PEX domains is a major advantage for targeted drug design. dovepress.com

Structurally, the PEX domain forms a four-bladed β-propeller structure. dovepress.comnih.govnih.gov This unique architecture is responsible for mediating specific protein-protein interactions that are distinct for each MMP. dovepress.comahajournals.org For instance, the PEX domain of MMP-9 is solely responsible for its ability to form homodimers, a characteristic not observed in most other secreted MMPs. nih.govnih.gov Furthermore, while the PEX domains of both proMMP-2 and proMMP-9 can bind to tissue inhibitors of metalloproteinases (TIMPs), they interact with different TIMPs—proMMP-9 binds TIMP-1, whereas proMMP-2 binds TIMP-2. nih.govoup.com This structural and functional divergence makes the PEX domain a "hotspot" for developing selective inhibitors that can distinguish between different MMPs, thereby avoiding the off-target effects of broad-spectrum catalytic inhibitors. mdpi.comnih.gov

Non-Catalytic Functions of the ProMMP-9 Hemopexin Domain

The PEX domain of proMMP-9 orchestrates several crucial biological processes independent of the enzyme's proteolytic activity. nih.govacs.org These functions are primarily mediated through protein-protein interactions that trigger complex intracellular signaling cascades. nih.govdovepress.com

Key non-catalytic functions of the PEX-9 domain include:

Homodimerization: The PEX-9 domain, specifically through its fourth blade, mediates the formation of proMMP-9 homodimers. nih.govresearchgate.netmdpi.com This dimerization is a critical step that enables subsequent interactions with cell surface receptors. nih.govresearchgate.net

Hetero-interactions with Cell Surface Receptors: The PEX-9 domain acts as a scaffold, interacting with various cell surface proteins, most notably CD44 and α4β1 integrin. nih.govacs.orgnih.gov The interaction with CD44 is mediated by blade I of the PEX domain. encyclopedia.pubnih.govnih.gov The inhibitor this compound functions by disrupting this homodimerization, which in turn prevents the association of proMMP-9 with both CD44 and α4β1 integrin. nih.govacs.orgmedchemexpress.com

Activation of Signaling Pathways: The binding of the proMMP-9 PEX domain to cell surface receptors like CD44 initiates downstream signaling. nih.govdovepress.comresearchgate.net This interaction can lead to the activation of the Epidermal Growth Factor Receptor (EGFR) and subsequent phosphorylation of key signaling molecules in the MAPK/ERK pathway. nih.govacs.orgdovepress.com The clustering of α4β1 integrin, EGFR, and CD44, facilitated by the PEX-9 scaffold, can also lead to the activation of Src kinase and its downstream targets, focal adhesion kinase (FAK) and paxillin (B1203293) (PAX). nih.govacs.org These signaling events are known to promote tumor cell growth, migration, and invasion. acs.orgdovepress.com

Summary of Non-Catalytic PEX-9 Domain Functions and Signaling
FunctionInteracting Partner(s)Downstream Signaling Pathway(s) ActivatedCellular Outcome
HomodimerizationproMMP-9 (self-interaction) nih.govresearchgate.netPrerequisite for receptor binding nih.govresearchgate.netEnables scaffolding function
Receptor BindingCD44, α4β1 integrin nih.govacs.orgEGFR-MAPK/ERK, Src-FAK/Paxillin nih.govacs.orgdovepress.comEnhanced cell migration and invasion nih.govacs.org
Substrate BindingGelatin, Collagens nih.govN/A (Related to localization of activity)Substrate specificity nih.govmdpi.com
Inhibitor BindingTIMP-1 nih.govoup.comInhibition of pro-enzyme activation researchgate.netresearchgate.netRegulation of MMP-9 activity

Academic Justification for Targeting Non-Proteolytic Mechanisms in Disease Pathophysiology

The rationale for targeting non-proteolytic mechanisms of proMMP-9 is compelling and scientifically justified. nih.govdovepress.com The repeated failure of broad-spectrum catalytic inhibitors in clinical trials underscored the need for a more nuanced approach. acs.orgnih.gov It has become evident that the biological functions of MMPs extend far beyond simple degradation of the extracellular matrix. nih.govacs.orgdovepress.com They are critical signaling molecules, and these non-catalytic signaling functions are deeply implicated in the pathophysiology of diseases like cancer. nih.govdovepress.comgoogle.com

Studies have demonstrated that the proMMP-9 PEX domain alone is sufficient to induce cancer cell migration, a function that is entirely independent of any proteolytic activity. nih.govacs.orgnih.gov This occurs because the PEX domain, by interacting with receptors such as CD44, can trigger signaling cascades that promote cell migration, survival, and proliferation. nih.govdovepress.comnih.gov Therefore, inhibiting these protein-protein interactions offers a powerful and highly specific therapeutic strategy. acs.orgmdpi.comdovepress.com

The development of this compound provides a proof-of-concept for this strategy. By selectively binding to the PEX-9 domain, it disrupts the formation of a proMMP-9 scaffold at the cell surface, thereby preventing the activation of EGFR and integrin signaling pathways that drive metastasis. nih.govacs.org This approach not only ensures high specificity for MMP-9 but also directly targets the pathological signaling events without affecting the enzyme's catalytic functions, which may be required for normal physiological processes. nih.govacs.orgdovepress.com Targeting the unique non-catalytic functions mediated by the PEX domain represents a promising and powerful alternative for the development of next-generation antimetastatic drugs. acs.orgacs.org

Prommp 9 Inhibitor 3c: Design and Characteristics As a Hemopexin Domain Specific Agent

Origins of ProMMP-9 Inhibitor-3c Development

The development of this compound stemmed from the need for more potent and specific inhibitors of MMP-9, a key enzyme implicated in various pathological processes, including cancer metastasis. nih.govdovepress.com Early efforts in MMP inhibitor development were often hampered by a lack of specificity, leading to off-target effects. acs.orgpatsnap.com The focus on the unique hemopexin domain of MMP-9 offered a promising route to overcome this limitation. nih.govacs.org

The journey to identify this compound began with the generation of an in silico library of compounds. nih.govacs.org This virtual library was based on the structure of a previously identified hit molecule, N-[4-(difluoromethoxy)phenyl]-2-[(4-oxo-6-propyl-1H-pyrimidin-2-yl)sulfanyl]-acetamide, also known as compound 1a. nih.govnih.gov Using the University of California San Francisco (UCSF) DOCK 6.7 algorithm, researchers performed virtual screening to predict the binding affinity of these analogs to the PEX-9 domain. nih.govacs.org The inhibitors were docked into a specific pocket located at the center of the four blades of the hemopexin domain, using the protein data bank (PDB) code 1ITV. nih.govacs.org Following the in silico screening, the top 14 compounds with the most favorable DOCKing scores were synthesized for further experimental testing. nih.govacs.org

The rational design of this compound was centered on achieving high specificity for the hemopexin domain of MMP-9, thereby avoiding the inhibition of the catalytic domains of other MMPs. nih.govacs.org The hemopexin-like domains are unique to each MMP family member, making them ideal targets for selective inhibition. nih.govacs.org The design strategy aimed to disrupt the homodimerization of proMMP-9, a process mediated by the PEX-9 domain that is crucial for its interaction with cell surface proteins like CD44 and α4β1 integrin. nih.govacs.org By targeting this interaction, the inhibitor could block downstream signaling pathways that promote cell migration, without affecting the enzyme's catalytic activity. nih.govnih.gov This approach ensures that the inhibitor's effects are specific to MMP-9-mediated processes. The resulting compound, 3c, demonstrated a four-fold tighter binding affinity for the proMMP-9 hemopexin domain compared to the parent compound 1a. nih.govacs.org

Academic Nomenclature and Contextual Usage

Research Findings

PropertyFindingSource
Binding Affinity (Kd) 320 nM for the proMMP-9 hemopexin-like domain. nih.govnih.gov
Specificity Specific for proMMP-9; does not inhibit proMMP-2 or proMMP-14 mediated cell migration. nih.govacs.org
Mechanism of Action Disrupts proMMP-9 homodimerization and its association with α4β1 integrin and CD44. nih.govnih.gov
Catalytic Activity Does not inhibit the catalytic activity of MMP-9. nih.govnih.govacs.org

Molecular Mechanism of Action of Prommp 9 Inhibitor 3c

Direct Binding to the ProMMP-9 Hemopexin-Like Domain

ProMMP-9 inhibitor-3c directly interacts with the hemopexin-like (PEX-9) domain of proMMP-9. acs.orgnih.govnih.gov This binding is a critical first step in its inhibitory cascade, leading to a series of downstream effects that ultimately curtail the pro-tumorigenic activities of proMMP-9.

Research has demonstrated that this compound binds to the proMMP-9 hemopexin-like domain with high affinity. acs.orgnih.govnih.gov The dissociation constant (Kd) for this interaction has been determined to be 320 nM. acs.orgnih.govmedchemexpress.com This strong binding affinity underscores the potency of the inhibitor. Furthermore, the inhibitor exhibits specificity for MMP-9, with studies showing a lack of inhibition of proMMP-2 and proMMP-14 mediated cell migration. acs.orgnih.gov This specificity is a significant advantage, as it minimizes off-target effects. acs.orgnih.govnih.gov

Binding Affinity of this compound

Compound Target Domain Dissociation Constant (Kd)

Disruption of ProMMP-9 Homodimerization

A key consequence of this compound binding to the PEX-9 domain is the disruption of proMMP-9 homodimerization. acs.orgnih.govnih.gov The formation of these dimers is a crucial step for the subsequent interaction of proMMP-9 with cell surface proteins that mediate its effects on cell migration and invasion. acs.orgnih.gov By preventing this self-association, the inhibitor effectively neutralizes a critical functional aspect of proMMP-9. acs.orgnih.govnih.gov

Interference with Key Cell Surface Protein Interactions

This compound's mechanism extends to disrupting the association of proMMP-9 with essential cell surface receptors. acs.orgnih.govnih.gov These interactions are pivotal for proMMP-9's role in promoting cell migration and signaling.

The inhibitor effectively prevents the association of proMMP-9 with α4β1 integrin. acs.orgnih.govnih.gov This interaction is critical for the formation of focal adhesion complexes and subsequent cell migration. acs.orgnih.gov Co-immunoprecipitation experiments have confirmed that the addition of this compound selectively disrupts the interaction between proMMP-9 and α4β1 integrin. acs.orgnih.gov

Similarly, this compound disrupts the interaction between proMMP-9 and CD44, a cell-surface glycoprotein. acs.orgnih.govnih.gov This interaction is known to activate signaling pathways that enhance the migratory capacity of cancer cells. acs.orgnih.gov The inhibitor's ability to block this association is a key component of its anti-migratory effects. acs.orgnih.govnih.gov

Inhibition of ProMMP-9 Association with α4β1 Integrin

Modulation of Downstream Intracellular Signaling Pathways

By disrupting proMMP-9's interactions with α4β1 integrin and CD44, this compound leads to the dissociation of the epidermal growth factor receptor (EGFR) and a subsequent reduction in the phosphorylation of several downstream signaling proteins. acs.orgnih.govacs.org This includes decreased phosphorylation of Src, focal adhesion kinase (FAK), and paxillin (B1203293) (PAX), which are all implicated in promoting tumor cell growth, migration, and invasion. acs.orgnih.govacs.org Furthermore, it has been shown to reduce the phosphorylation of EGFR itself, as well as its downstream targets AKT and Erk1/2. acs.orggoogle.com This modulation of key signaling cascades ultimately contributes to the inhibitor's ability to reduce cancer cell migration and invasion. acs.orgnih.govacs.org

Dissociation of Epidermal Growth Factor Receptor (EGFR)

A key consequence of the disruption of proMMP-9 homodimers by inhibitor-3c is the dissociation of the Epidermal Growth Factor Receptor (EGFR). nih.govacs.org ProMMP-9 facilitates the formation of a complex involving EGFR and other cell surface proteins like CD44 and α4β1 integrin. nih.govacs.org By preventing proMMP-9 from forming dimers, inhibitor-3c effectively dismantles this complex, leading to the dissociation of EGFR and a subsequent reduction in its signaling activity. nih.govacs.orgresearchgate.net Research has shown that treatment with this compound leads to a decreased interaction between EGFR, CD44, and β1 integrin. acs.org

Decreased Phosphorylation of Src and Associated Kinases (FAK, Paxillin)

The dissociation of the EGFR-containing complex has a cascading effect on downstream signaling molecules. One of the primary consequences is the reduced phosphorylation of the non-receptor tyrosine kinase Src. nih.govacs.org Src activation is a critical event in cell migration and invasion. Following the disruption of the proMMP-9-mediated complex by inhibitor-3c, a decrease in the phosphorylation of Src at Tyr418 has been observed. nih.govacs.org

This, in turn, leads to a reduction in the phosphorylation of downstream targets of Src, namely Focal Adhesion Kinase (FAK) and Paxillin. nih.govacs.orgcolab.ws FAK and paxillin are key components of focal adhesions, which are cellular structures involved in cell adhesion and migration. nih.govmdpi.com Specifically, this compound treatment has been shown to decrease the phosphorylation of FAK at Tyr576/577 and Paxillin at Tyr118. nih.govacs.org

Impact on MAP Kinase Dependent Signaling (e.g., AKT, Erk1/2)

The disruption of the proMMP-9/CD44/EGFR complex by inhibitor-3c also significantly impacts the MAP kinase-dependent signaling pathway. nih.govacs.orgresearchgate.net The interaction of proMMP-9 with CD44 is known to enhance the phosphorylation and activation of EGFR, which then triggers downstream pathways including the PI3K/AKT and MAPK/Erk pathways. acs.orgresearchgate.net

Treatment with this compound has been demonstrated to reduce the phosphorylation of key kinases in these pathways. Specifically, a decrease in the phosphorylation of AKT at Ser473 and Erk1/2 at Thr202/Tyr204 has been documented. nih.govacs.org This indicates that the inhibitor effectively dampens these pro-survival and pro-migratory signaling cascades. doi.orgoup.comnih.gov

Absence of Inhibition on MMP-9 Catalytic Activity

A defining characteristic of this compound is its lack of direct inhibitory effect on the catalytic activity of the mature, active form of MMP-9. nih.govacs.org

Differentiation from Zinc-Chelating Inhibitors

This mechanism starkly contrasts with traditional broad-spectrum MMP inhibitors. nih.gov Many of these earlier inhibitors function by chelating the zinc ion present in the highly conserved catalytic site of MMPs. nih.govfrontiersin.org This lack of specificity often leads to off-target effects and has been a significant hurdle in their clinical development. nih.gov this compound, by targeting the unique hemopexin-like domain of proMMP-9, achieves a high degree of selectivity and avoids interfering with the catalytic function of active MMP-9 or other MMPs. nih.govacs.org

Confirmation via Fluorogenic Peptide Degradation Assays

The absence of catalytic inhibition by this compound has been experimentally verified using fluorogenic peptide degradation assays. nih.govacs.org In these assays, activated MMP-9 is incubated with a synthetic peptide substrate that fluoresces upon cleavage. plos.orgwjgnet.com Studies have shown that in the presence of this compound, the rate of peptide cleavage by activated MMP-9 remains unchanged, confirming that the inhibitor does not block the enzyme's catalytic site. nih.govacs.org In contrast, broad-spectrum catalytic inhibitors like Marimastat (B1683930) completely abolish substrate cleavage in the same assay. acs.org

Table of Research Findings on this compound's Mechanism of Action

Mechanism Observation Affected Molecules/Phosphorylation Sites Reference
EGFR Dissociation Disruption of the proMMP-9/CD44/α4β1 integrin complexEGFR, CD44, β1 integrin acs.org, nih.gov
Src Kinase Inactivation Decreased phosphorylationSrc (Tyr418) acs.org, nih.gov
Focal Adhesion Kinase Inactivation Decreased phosphorylationFAK (Tyr576/577) acs.org, nih.gov
Paxillin Inactivation Decreased phosphorylationPaxillin (Tyr118) acs.org, nih.gov
MAP Kinase Pathway Impact Decreased phosphorylationAKT (Ser473), Erk1/2 (Thr202/Tyr204) acs.org, nih.gov
Catalytic Activity No inhibition of activated MMP-9N/A acs.org, nih.gov

In Vitro Research Methodologies and Findings

Cell-Based Migration Assays

A key in vitro method used to evaluate the efficacy of ProMMP-9 inhibitor-3c is the two-dimensional collagen dot migration assay. acs.orgnih.gov This assay assesses the ability of cells to migrate across a surface coated with collagen. In these studies, cells are treated with the inhibitor, and the extent of their migration is quantified and compared to control groups. acs.orgnih.gov This methodology has been instrumental in demonstrating the inhibitory effect of compound 3c on proMMP-9-dependent cell migration. acs.orggoogle.com

To investigate the specificity and efficacy of this compound, researchers have utilized various cell lines. COS-1 cells, which are kidney epithelial cells, have been engineered to express different matrix metalloproteinases, including proMMP-9, proMMP-2, and MMP-14. acs.orgnih.govnih.gov This allows for the specific assessment of the inhibitor's effect on proMMP-9-mediated migration. acs.orgnih.gov Additionally, HT1080 human fibrosarcoma cells, which endogenously express high levels of MMP-9, have been used to confirm the inhibitor's potency in a more physiologically relevant cancer cell line. acs.orgnih.govmdpi.com

The inhibitory potency of this compound has been quantified through various in vitro experiments. The binding affinity (Kd) of the compound to the hemopexin-like (PEX) domain of proMMP-9 was determined to be 320 nM. acs.orgnih.govnih.gov In cell-based migration assays, treatment with 50 μM of compound 3c significantly inhibited proMMP-9-mediated migration in COS-1 cells. acs.orgnih.gov Notably, the inhibitor demonstrated specificity for proMMP-9, as it did not inhibit cell migration mediated by proMMP-2 or MMP-14. acs.orgnih.gov This specificity corroborates that the compound's mechanism of action is through targeting the PEX-9 domain. acs.orgnih.gov Furthermore, this compound was found to be more effective at inhibiting migration compared to its parent compound, 1a. nih.gov

ParameterValueCell LineAssayReference
Binding Affinity (Kd)320 nMN/A (Purified proMMP-9)Tryptophan Fluorescence acs.orgnih.govnih.gov
Inhibition of Cell MigrationSignificant at 50 µMCOS-1 (proMMP-9 expressing)2D Collagen Dot Migration acs.orgnih.gov
SpecificityNo inhibition of proMMP-2 or MMP-14 mediated migrationCOS-12D Collagen Dot Migration acs.orgnih.gov

Cell Lines Utilized (e.g., COS-1 cells, HT1080 fibrosarcoma cells)

Studies on Protein-Protein Interactions

A critical aspect of proMMP-9's function in cell migration is its ability to form homodimers. acs.orgmdpi.com The disruption of this homodimerization is a key mechanism of this compound. acs.orgnih.govnih.gov Co-immunoprecipitation (co-IP) assays have been employed to investigate this phenomenon. acs.org In these experiments, HT1080 cells are co-transfected with proMMP-9 cDNAs tagged with different epitopes (e.g., Myc and HA tags). acs.org By immunoprecipitating one tagged version and immunoblotting for the other, researchers can assess the extent of homodimerization in the presence and absence of the inhibitor. acs.org These studies have demonstrated that compound 3c effectively blocks proMMP-9 homodimerization. acs.orgnih.gov

ProMMP-9 enhances cell migration through its interaction with cell surface proteins, including CD44 and α4β1 integrin. acs.orgnih.govresearchgate.net this compound has been shown to disrupt these crucial hetero-interactions. acs.orgnih.govnih.gov Co-immunoprecipitation assays are a primary technique used to evaluate these interactions. acs.org For instance, in HT1080 cells overexpressing MMP-9, immunoprecipitation of MMP-9 followed by immunoblotting for the α4 and β1 integrin subunits reveals a decrease in their association upon treatment with compound 3c. acs.org Similarly, the interaction between proMMP-9 and CD44 has been shown to be disrupted by the inhibitor using this technique. acs.orgnih.gov These findings indicate that by binding to the PEX-9 domain, this compound prevents the association of proMMP-9 with both α4β1 integrin and CD44. acs.orgmedkoo.comtargetmol.com

InteractionExperimental TechniqueCell LineFinding with this compoundReference
proMMP-9 HomodimerizationCo-immunoprecipitationHT1080Disrupted acs.orgnih.gov
proMMP-9 and CD44Co-immunoprecipitationHT1080Disrupted acs.orgnih.gov
proMMP-9 and α4β1 IntegrinCo-immunoprecipitationHT1080Disrupted acs.orgnih.gov

Analysis of Downstream Signaling Pathway Modulation

Immunoblotting and Phosphorylation Analysis (e.g., Src, FAK, Paxillin (B1203293), EGFR, AKT, Erk1/2)

Research into this compound, also known as compound 3c, has demonstrated its ability to modulate key downstream signaling pathways involved in cell migration and proliferation. The inhibitor functions by targeting the hemopexin-like (PEX) domain of pro-matrix metalloproteinase-9 (proMMP-9), which prevents its homodimerization and subsequent interaction with cell surface receptors like CD44 and α4β1 integrin. nih.govacs.org This disruption leads to the dissociation of the epidermal growth factor receptor (EGFR) and a reduction in the activation of several downstream signaling proteins. nih.govacs.orgmedchemexpress.com

Immunoblotting and phosphorylation analyses have been pivotal in elucidating these effects. Studies have shown that treatment with compound 3c leads to a marked decrease in the phosphorylation of multiple critical signaling nodes. nih.govacs.org In HT1080 fibrosarcoma cells, inhibiting the PEX domain of MMP-9 with compound 3c reduced the phosphorylation of Src at tyrosine 418 (SrcTyr418). nih.govacs.org This, in turn, attenuated the phosphorylation of downstream targets, including focal adhesion kinase (FAK) at tyrosines 576/577 (FAKTyr576/577) and paxillin at tyrosine 118 (PAXTyr118). nih.govacs.org These proteins are integral components of focal adhesion complexes, which are crucial for cell migration. nih.gov

Furthermore, the inhibition of proMMP-9's interaction with the cell surface protein CD44 by compound 3c results in reduced phosphorylation of EGFR at tyrosine 1068 (EGFRTyr1068). nih.govacs.orggoogle.com The downstream consequences of this include a decrease in the phosphorylation of protein kinase B (AKT) at serine 473 (AKTSer473) and extracellular signal-regulated kinase 1/2 (Erk1/2) at threonine 202/tyrosine 204 (Erk1/2Thr202/Tyr204). nih.govacs.orggoogle.com These findings underscore the inhibitor's role in disrupting the EGFR-MAP kinase dependent signaling cascade, a key pathway for cell migration. nih.gov

Protein TargetPhosphorylation SiteEffect of this compoundReference
SrcTyr418Decreased Phosphorylation nih.govacs.org
FAKTyr576/577Decreased Phosphorylation nih.govacs.org
PaxillinTyr118Decreased Phosphorylation nih.govacs.org
EGFRTyr1068Decreased Phosphorylation nih.govacs.orggoogle.com
AKTSer473Decreased Phosphorylation nih.govacs.orggoogle.com
Erk1/2Thr202/Tyr204Decreased Phosphorylation nih.govacs.orggoogle.com

Specificity Assessments Against Other MMPs

A significant challenge in the development of MMP inhibitors has been achieving target specificity, as the catalytic domains of MMP family members are highly conserved. nih.govnih.gov this compound was developed to overcome this by targeting the unique hemopexin domain of MMP-9, rather than the catalytic site. nih.govacs.org

Evaluation of Effects on ProMMP-2 and ProMMP-14 Mediated Migration

To assess the specificity of compound 3c, its effects on cell migration mediated by other MMPs, particularly the closely related gelatinase proMMP-2 and the membrane-type proMMP-14, were investigated. nih.govacs.org In a two-dimensional dot migration assay using COS-1 cells engineered to express either proMMP-2, proMMP-9, or proMMP-14, compound 3c was found to be highly specific. nih.govacs.orggoogle.com While the expression of all three MMPs enhanced cellular migration, treatment with compound 3c only inhibited the migration mediated by proMMP-9. nih.govacs.orggoogle.com It demonstrated a lack of inhibition in proMMP-2 or proMMP-14 mediated cell migration, confirming its high specificity for proMMP-9. nih.govacs.org

Further binding studies using saturated transfer difference (STD) NMR spectroscopy corroborated this specificity. STD peaks were observed when compound 3c was in the presence of proMMP-9, but not in the presence of proMMP-2, indicating that the compound specifically binds to proMMP-9 and not the highly homologous proMMP-2. nih.govacs.org

MMPAssay TypeEffect of this compoundReference
proMMP-9Cell Migration AssayInhibited nih.govacs.orggoogle.com
proMMP-2Cell Migration AssayNo Inhibition nih.govacs.org
proMMP-14Cell Migration AssayNo Inhibition nih.govacs.org
proMMP-2STD NMR Binding AssayNo Binding nih.govacs.org

Comparative Inhibition of Other Catalytic MMPs (e.g., MMP-3, MMP-8)

The mechanism of action of this compound is centered on the disruption of protein-protein interactions via the hemopexin domain, not the inhibition of proteolytic activity. nih.gov Studies confirmed that compound 3c does not modulate the catalytic activity of MMP-9. nih.govacs.orgnih.gov In assays using a fluorogenic peptide substrate, activated MMP-9's catalytic function was not inhibited by compound 3c, whereas a broad-spectrum catalytic inhibitor, Marimastat (B1683930), completely blocked substrate cleavage. nih.govacs.org

While direct catalytic inhibition assays of compound 3c against other MMPs like MMP-3 and MMP-8 are not the primary focus of the available research, the established mechanism strongly suggests a lack of activity. The specificity of compound 3c is derived from its unique binding to the PEX domain of MMP-9, a domain that differs significantly among MMP family members. nih.govnih.gov Therefore, it is not expected to inhibit the catalytic function of other MMPs such as MMP-3 or MMP-8. The research consistently highlights that the inhibitory effect on cell migration is due to the disruption of signaling pathways, not a loss of proteolytic activity. nih.govacs.org

In Vivo Preclinical Model Studies and Observations

Chicken Chorioallantoic Membrane (CAM) Assay.acs.orgcolab.wssemanticscholar.orgresearchgate.net

The CAM assay serves as a robust in vivo model to evaluate the dual properties of anti-invasiveness and anti-angiogenesis of therapeutic candidates.

Assessment of Cancer Cell Invasion of Basement Membrane.acs.orgcolab.wssemanticscholar.orgresearchgate.netnih.gov

In a CAM assay involving HT1080 fibrosarcoma cells, ProMMP-9 inhibitor-3c demonstrated a significant ability to block cancer cell invasion of the basement membrane. acs.orgnih.govmdpi.com Treatment with the inhibitor effectively prevented the invasive potential of these cells. acs.org This inhibitory action is attributed to the compound's ability to disrupt the homodimerization of proMMP-9, which in turn prevents its association with α4β1 integrin and CD44. acs.orgnih.gov This disruption leads to a decrease in the phosphorylation of downstream signaling proteins like Src, focal adhesion kinase (FAK), and paxillin (B1203293) (PAX), all of which are crucial for tumor cell migration and invasion. acs.orgnih.gov

Evaluation of Angiogenesis Reduction.acs.orgcolab.wssemanticscholar.orgresearchgate.netnih.govmdpi.complos.org

The CAM assay also revealed the anti-angiogenic potential of this compound. acs.orgnih.gov Treatment with the compound led to a noticeable reduction in the formation of new blood vessels (neovascularization) induced by HT1080 cells. acs.orgmdpi.com Quantitative analysis of the blood vessels surrounding the implanted cancer cells showed a significant decrease in angiogenesis in the presence of this compound compared to controls. acs.org This effect is linked to the inhibition of proMMP-9, a key enzyme involved in the remodeling of the extracellular matrix and the release of pro-angiogenic factors. mdpi.complos.orgnih.gov

Potential Anti-Metastatic Effects in Animal Models.nih.govmedchemexpress.com

The anti-metastatic potential of this compound has been inferred from studies on its parent compound.

Insights from Parent Compound Studies (e.g., mouse xenograft models).nih.govnih.gov

The parent compound of this compound, a substituted pyrimidone identified as compound 1a, demonstrated effective prevention of cancer metastasis in an in vivo mouse xenograft model. nih.govnih.gov In this model, MDA-MB-435 human breast cancer cells were implanted in immunodeficient mice. nih.gov Treatment with the parent compound resulted in retarded tumor growth and an inhibition of lung metastasis. nih.gov These findings suggest that targeting the hemopexin (PEX) domain of MMP-9, as both the parent compound and this compound do, is a viable strategy for inhibiting metastasis. nih.govnih.gov

Studies on Neutrophil Chemotaxis in Inflammatory Models.aai.org

The role of MMP-9 in neutrophil migration is well-documented, and inhibitors targeting this enzyme are expected to influence this process.

Research has shown that peptides capable of inhibiting the complex formation between proMMP-9 and the αMβ2 integrin can prevent neutrophil migration. aai.org This was observed in both an in vitro transendothelial migration assay and an in vivo mouse model of thioglycolate-induced peritonitis. aai.org These findings suggest that the interaction between proMMP-9 and αMβ2 integrin is a critical component of the cell surface machinery that guides neutrophil migration to inflammatory sites. aai.org While direct studies on this compound in these specific inflammatory models were not detailed in the provided context, its mechanism of targeting proMMP-9 suggests a potential to modulate neutrophil chemotaxis.

Structure Activity Relationship Sar and Computational Design Aspects of Prommp 9 Inhibitor 3c

Correlation Between Binding Affinity and Inhibition Potency

A clear and direct relationship has been established between the binding affinity of inhibitors to the proMMP-9 PEX domain and their potency in functional assays, such as cell migration inhibition. nih.govacs.org This correlation underscores that the optimization of the chemical structure for tighter binding to the PEX-9 domain directly translates to enhanced biological activity. acs.org

Tryptophan Fluorescence Monitoring for Binding Affinity Determination

The binding affinity of compounds to proMMP-9 is frequently determined by monitoring the intrinsic tryptophan fluorescence of the protein. nih.govacs.orgbmglabtech.com When a ligand binds to the protein, it can cause a conformational change that alters the local environment of tryptophan residues, leading to a shift in the fluorescence emission spectrum. bmglabtech.com

For ProMMP-9 inhibitor-3c, a blue shift in the tryptophan fluorescence of proMMP-9 was observed upon binding. nih.govacs.org The dissociation constant (Kd) for the binding of compound 3c to proMMP-9 was determined to be 0.32 μM, which is four times tighter than its parent compound, 1a. nih.govacs.orggoogle.com This was measured by exciting the protein at 280 nm and collecting emission scans from 290 to 400 nm. google.com The maximal wavelength (λmax) shift of 9 nm was observed after treatment with 25 μM of the inhibitor. acs.org The specificity of this binding was confirmed using a chimera of proMMP-9 where the PEX domain was replaced with that of MMP-2; no fluorescence shift was observed with this chimera, indicating that 3c does not bind to the MMP-2 PEX domain. nih.govgoogle.com Saturated transfer difference (STD) NMR experiments also confirmed that compound 3c is specific for the PEX-9 target and does not bind to proMMP-2. nih.gov

Computational Approaches in Inhibitor Design

Computational methods play a crucial role in the design and optimization of MMP-9 inhibitors. frontiersin.orgnih.gov These techniques allow for the screening of large compound libraries and the prediction of binding affinities, which helps in prioritizing compounds for synthesis and experimental testing. acs.orgfrontiersin.org

In Silico Docking Scores and Compound Prioritization

In silico docking is a key computational tool used to predict the binding mode and affinity of a ligand to a protein target. aging-us.com In the development of this compound, a library of analogs of a hit molecule was generated in silico. nih.gov Computational DOCKing was then utilized to screen these analogs and prioritize a small subset for chemical synthesis and further testing. nih.govacs.org The top 14 compounds with optimal DOCKing scores were synthesized and evaluated. nih.govacs.org

The docking studies for the tightest binding PEX-9 inhibitor derivatives, including 3c, revealed a common binding geometry within the hemopexin domain of MMP-9. acs.org A notable finding was that the aryl fluorine atoms of these potent inhibitors were found deep within the binding pocket, a contrast to the original hit compound where the corresponding moiety remained solvent-exposed. acs.org The comparison of the docked structures of the initial hit and compound 3c highlighted differences in binding orientation that likely contribute to the higher affinity of 3c. acs.org The strong correlation between the predicted binding affinities from docking and the experimentally measured values indicated that the docked structures could reliably infer important binding modalities. acs.org

Predictive Modeling for Novel MMP-9 Inhibitors

Predictive modeling, including the development of pharmacophore models and 3D-QSAR (Quantitative Structure-Activity Relationship) studies, is instrumental in designing novel MMP-9 inhibitors. nih.govnih.gov These models help to identify the key structural features required for high binding affinity and inhibitory activity. nih.gov For instance, pharmacophore models for MMP-9 inhibitors have been developed that typically consist of features like hydrogen bond acceptors, hydrogen bond donors, hydrophobic groups, and aromatic rings. nih.gov

While specific predictive modeling details for the initial design of this compound are not extensively documented in the provided context, the general approach involves using a set of known active and inactive compounds to build a model that can then be used to screen new, untested molecules. nih.govnih.gov This allows for the rational design of new compounds with a higher probability of being active. nih.gov For example, a study on N-hydroxy-α-phenylsulfonylacetamide derivatives as MMP-9 inhibitors used a pharmacophore-based approach to develop a 3D-QSAR model that could predict the inhibitory activity of new compounds. nih.gov

Chemical Modifications and Analog Synthesis

The journey from an initial hit molecule to a potent lead like this compound involves systematic chemical modifications and the synthesis of analogs. nih.govgoogle.com This process is guided by the structure-activity relationships derived from both experimental testing and computational predictions. acs.org

Optimization from Hit Molecules to Potent Leads

The development of this compound started from a hit molecule, N-[4-(difluoromethoxy)phenyl]-2-[(4-oxo-6-propyl-1H-pyrimidin-2-yl)sulfanyl]-acetamide (compound 1a). acs.org To find a more potent compound, structural diversity was introduced at three positions. acs.org

Key structural modifications that led to increased potency included:

Fusion of a second ring to the pyrimidone moiety: This modification, creating a quinazolinone system, significantly improved inhibitor efficiency and affinity. acs.org

Length of the aliphatic linker: The length of the chain between the two ring moieties was found to be crucial for optimizing binding interactions. Compounds with longer linkers, specifically three methylenes between the amide and the sulfide (B99878) moieties, showed greater inhibition. acs.org

Substitution on the aryl group: The presence of at least one fluorine atom in the R1 group was beneficial. acs.org

The synthesis of these analogs involved multi-step chemical reactions. For instance, the synthesis of compounds like 3c involved the coupling of anilines with a thiobutanoic acid prepared from 2-sulfhydryl-5,6,7,8-tetrahydroquinazolin-4(3H)-one. google.com This systematic approach of synthesis and testing, informed by computational analysis, successfully led to the identification of compound 3c as a potent and specific inhibitor of proMMP-9. nih.govacs.org

Importance of Chemical Structure for PEX-9 Domain Binding

The specificity of inhibitors targeting matrix metalloproteinases (MMPs) has been a significant hurdle in their development for therapeutic use, largely due to the highly conserved nature of the MMP catalytic domains. nih.govacs.org However, the hemopexin-like domains (PEX) of MMPs offer a unique target for achieving selectivity as they are distinct to each family member. nih.govacs.org In the case of pro-matrix metalloproteinase-9 (proMMP-9), its hemopexin-like domain (PEX-9) plays a crucial role in cancer cell migration through interactions with cell surface proteins like CD44 and α4β1 integrin. nih.govacs.org These interactions trigger signaling pathways, such as the EGFR-MAP kinase pathway, that promote cell migration. nih.govacs.org

This compound, identified as N-(4-fluorophenyl)-4-(4-oxo-3,4,5,6,7,8-hexahydroquinazolin-2-ylthio)butanamide, was developed from a library of compounds based on the hit molecule N-[4-(difluoromethoxy)phenyl]-2-[(4-oxo-6-propyl-1H-pyrimidin-2-yl)sulfanyl]-acetamide. acs.org This second-generation inhibitor demonstrates a significantly improved binding affinity for the PEX-9 domain of proMMP-9. nih.govacs.org

The design of this compound and its analogs involved varying three chemical moieties: the amine (R1), a six-membered ring, and a butyric acid linker. nih.gov The optimization of the chemical structure of this compound proved to be critical for its enhanced binding to the PEX-9 domain, which in turn led to increased inhibition of MMP-9-dependent cell migration. nih.govacs.org This structure-activity relationship (SAR) was confirmed through biophysical and cellular assays. nih.govacs.org

A key aspect of the inhibitor's mechanism is its ability to disrupt the homodimerization of proMMP-9, which is a necessary step for its interaction with CD44 at the cell surface. acs.org This disruption prevents the association of proMMP-9 with both α4β1 integrin and CD44, leading to the dissociation of the epidermal growth factor receptor (EGFR). acs.orgmedchemexpress.com Consequently, the phosphorylation of Src and its downstream targets, focal adhesion kinase (FAK) and paxillin (B1203293) (PAX), is decreased. nih.govacs.org These downstream effects underscore the importance of the inhibitor's specific binding to the PEX-9 domain. nih.govacs.org

Research has shown a direct correlation between the binding affinity of the inhibitors to the PEX-9 domain and their potency in inhibiting cell migration. nih.govacs.org For instance, this compound exhibits a binding affinity (Kd) of 320 nM for the proMMP-9 hemopexin-like domain. acs.orgmedchemexpress.com This is approximately four times tighter than its parent compound, 1a. acs.orggoogle.com The specificity of this compound for the PEX-9 domain of MMP-9 is further highlighted by its lack of inhibition of proMMP-2 or proMMP-14 mediated cell migration. nih.gov This selectivity confirms that the inhibitory action of 3c is a direct result of targeting the PEX-9 domain and not a downstream signaling molecule common to other cell migration mediators. nih.gov

Computational studies and molecular modeling have been instrumental in understanding the binding interactions and in the design of specific MMP-9 inhibitors. nih.govmdpi.com These approaches help in identifying key structural features and interactions within the PEX-9 domain that are crucial for inhibitor binding and selectivity. mdpi.comgoogle.com For example, studies have identified specific amino acid sequences within the PEX-9 domain that are involved in its interaction with α4β1 integrin. core.ac.uk

The following table summarizes the binding affinity and inhibitory effects of this compound and its parent compound.

CompoundChemical NameBinding Affinity (Kd) for proMMP-9Inhibition of proMMP-9 Mediated Cell Migration
This compound N-(4-fluorophenyl)-4-(4-oxo-3,4,5,6,7,8-hexahydroquinazolin-2-ylthio)butanamide320 nM acs.orgmedchemexpress.comHigh acs.org
Compound 1a N-[4-(difluoromethoxy)phenyl]-2-[(4-oxo-6-propyl-1H-pyrimidin-2-yl)sulfanyl]-acetamide~1.28 µM (four times weaker than 3c) acs.orggoogle.comModerate acs.org

Comparative Academic Analysis with Other Mmp 9 Inhibition Strategies

Differentiation from Catalytic Domain Inhibitors

The primary distinction of ProMMP-9 inhibitor-3c lies in its mechanism of action, which fundamentally separates it from traditional catalytic domain inhibitors. acs.orgnih.gov Early generations of MMP inhibitors were predominantly small molecules or peptidomimetics designed to target the highly conserved catalytic domain of the enzymes. dovepress.comdovepress.com These inhibitors, such as the broad-spectrum inhibitor marimastat (B1683930), typically function by chelating the zinc ion essential for proteolytic activity within the enzyme's active site. acs.orgnih.gov

In stark contrast, this compound is a non-catalytic inhibitor. acs.orggoogle.com It specifically targets the hemopexin-like (PEX-9) domain of proMMP-9, a region distinct from the catalytic machinery. acs.orgnih.govmedchemexpress.com Research confirms that this compound does not modulate the catalytic function of the protease. acs.orgnih.govgoogle.com This was demonstrated in assays using a fluorogenic peptide substrate, where, unlike catalytic inhibitors such as marimastat, compound 3c showed no inhibition of substrate cleavage by activated MMP-9. acs.orgnih.gov This approach circumvents the challenges associated with targeting the catalytic domain, which is highly conserved across the MMP family and has historically led to a lack of inhibitor specificity. acs.orgnih.govdovepress.com

Mechanism-Based Selectivity

The selectivity of this compound is a direct consequence of its unique mechanism. While the catalytic domains of MMPs are structurally similar, the hemopexin-like domains are unique to each family member, offering a target for achieving high specificity. acs.orgnih.gov this compound functions as an allosteric inhibitor by binding within a central cavity of the PEX-9 domain. acs.orgnih.govsigmaaldrich.com This binding event disrupts the homodimerization of proMMP-9. acs.orgnih.govmedchemexpress.com

The inhibition of this protein-protein interaction is crucial because proMMP-9 homodimerization is a key step for its subsequent association with cell surface receptors like CD44 and α4β1 integrin. acs.orgnih.gov These interactions are known to trigger downstream signaling cascades, including the EGFR-MAP kinase pathway, that promote cellular processes like migration. acs.orgnih.govmedchemexpress.com By preventing the initial dimerization, this compound effectively blocks these non-proteolytic functions of proMMP-9 without affecting its catalytic potential. acs.orgnih.gov

Comparison with Endogenous Inhibitors (e.g., TIMPs)

The body possesses its own regulatory system for MMPs, primarily composed of Tissue Inhibitors of Metalloproteinases (TIMPs) and α2-macroglobulin. dovepress.comdovepress.commdpi.com TIMPs are the major, specific endogenous inhibitors that regulate MMP activity by forming a 1:1 noncovalent, reversible complex with the catalytic domain of active MMPs. dovepress.commdpi.com TIMP-1, for instance, is a potent inhibitor of many MMPs and binds with particularly high affinity to MMP-9 and its latent form, proMMP-9. mdpi.comnih.gov However, TIMPs exhibit broad-spectrum activity, with varying affinities for different MMPs, and some MMPs, like most membrane-type MMPs, are poorly inhibited by TIMP-1. mdpi.comnih.gov

This compound operates via a completely different principle. It does not block the active site but rather interferes with protein-protein interactions at the hemopexin domain, a mechanism distinct from the direct catalytic inhibition by TIMPs. acs.orgnih.gov Furthermore, while TIMPs can regulate a wide array of MMPs, this compound is highly selective for MMP-9. acs.orgnih.gov

Another key endogenous inhibitor, α2-macroglobulin, is a large plasma protein that acts as a molecular trap, engulfing proteases and sterically hindering their access to large substrates. dovepress.commdpi.com This mechanism is also fundamentally different from the targeted allosteric inhibition of this compound.

Selectivity Profile Against Other MMPs

A hallmark of this compound is its high degree of selectivity for MMP-9. acs.orgnih.gov Studies have shown that the compound does not inhibit cell migration mediated by the highly related gelatinase MMP-2 or by the membrane-bound MMP-14. acs.org This specificity is attributed to its unique target, the PEX-9 domain. acs.orgnih.gov

Binding assays have corroborated this selectivity. Fluorescence-based experiments demonstrated that while this compound binds to the PEX-9 domain of MMP-9 (Kd = 320 nM), it does not bind to the hemopexin domain of MMP-2. nih.govgoogle.commedchemexpress.com This was further confirmed by saturated transfer difference (STD) NMR analysis, which showed binding to proMMP-9 but not to proMMP-2, which is considered the best control for selectivity due to its high structural and functional similarity. nih.gov

Table 1: Selectivity Profile of this compound
TargetBinding/Inhibition by this compoundReference
proMMP-9Binds to hemopexin domain (Kd = 320 nM); Inhibits proMMP-9-mediated cell migration acs.orgnih.govmedchemexpress.com
proMMP-2No binding to hemopexin domain; Does not inhibit proMMP-2-mediated cell migration acs.orgnih.govgoogle.com
proMMP-14Does not inhibit proMMP-14-mediated cell migration acs.orgnih.gov

Implications for Off-Target Effects

The high target specificity of this compound carries significant implications for minimizing off-target effects. acs.orgnih.gov A major downfall of previous generations of MMP inhibitors, which targeted the conserved catalytic zinc site, was their lack of selectivity. dovepress.comnih.gov This promiscuity led to the inhibition of multiple MMPs, some of which have protective physiological roles, resulting in unacceptable side effects like musculoskeletal syndrome (MSS) that ultimately caused the failure of these drugs in clinical trials. dovepress.comnih.govplos.org

By targeting the unique hemopexin domain of MMP-9, this compound achieves a level of selectivity that is difficult to attain with active-site inhibitors. acs.orgnih.gov This highly specific mechanism is predicted to lead to a more favorable safety profile, avoiding the toxicities associated with broad-spectrum MMP inhibition. acs.orgplos.org

Distinctiveness from Allosteric Inhibitors Targeting Other Sites

This compound belongs to the class of allosteric inhibitors, but it is distinct from other allosteric agents that target different sites on the MMP-9 protein. acs.orgnih.gov For example, the monoclonal antibody GS-5745 (Andecaliximab) is a selective allosteric inhibitor that binds to MMP-9 at a site near the junction between the pro-domain and the catalytic domain. plos.orgfrontiersin.org Its binding inhibits the activation of proMMP-9 and non-competitively inhibits the active enzyme, a mechanism different from the disruption of homodimerization caused by compound 3c. frontiersin.org

Similarly, the small molecule JNJ0966 represents another class of allosteric inhibitor that prevents the conversion of the proMMP-9 zymogen into its active form. nih.govnih.gov JNJ0966 achieves this by binding to a structural pocket near the zymogen cleavage site, a location separate from both the active site and the hemopexin domain targeted by this compound. nih.govnih.gov

Table 2: Comparison of Allosteric MMP-9 Inhibitors
InhibitorBinding SiteMechanismReference
This compoundHemopexin (PEX-9) domainDisrupts proMMP-9 homodimerization and interaction with cell surface receptors acs.orgnih.govmedchemexpress.com
GS-5745 (Andecaliximab)Near pro-domain/catalytic domain junctionInhibits proMMP-9 activation; Non-competitive inhibition of active MMP-9 nih.govplos.orgfrontiersin.org
JNJ0966Pocket near the zymogen cleavage siteInhibits activation of proMMP-9 zymogen nih.govnih.gov

Inhibition of Specific ProMMP-9 Proteoforms (e.g., Monomeric vs. Trimeric)

MMP-9 is known to exist in several distinct structural forms, or proteoforms, including monomers, dimers, and stable, ring-like homotrimers. nih.govnih.gov These different forms can be differentially regulated by endogenous inhibitors. nih.govnih.govmdpi.com For example, trimeric MMP-9 is more susceptible to inhibition by TIMP-1 than the monomeric form, but it is better able to partially evade inhibition by the systemic inhibitor α2-macroglobulin. nih.govmdpi.com

The documented mechanism of this compound directly relates to its action on a specific proteoform interaction. Its primary function is to disrupt proMMP-9 homodimerization. acs.orgnih.govmedchemexpress.com This process is a critical prerequisite for the interaction between MMP-9 and cell surface proteins that drive cell migration. acs.orgnih.gov Studies explicitly show that compound 3c effectively blocks this homodimerization, thereby inhibiting the function of this specific multimeric assembly. acs.orgnih.gov While some specialized bivalent inhibitors have been developed to selectively target trimeric MMP-9 with sub-nanomolar potency, the established mechanism for this compound is centered on its ability to prevent the formation or stability of proMMP-9 homodimers. acs.orgnih.govmdpi.com

Broader Implications for Academic Research and Future Therapeutic Development

Advancement of Antimetastatic Drug Development Strategies

Metastasis remains the leading cause of cancer-related mortality, yet effective anti-metastatic drugs are scarce. nih.gov The development of ProMMP-9 inhibitor-3c represents a significant step forward in creating new antimetastatic drug development strategies. acs.orgnih.gov Historically, efforts to inhibit MMPs focused on blocking their catalytic domain, the highly conserved active site responsible for breaking down the extracellular matrix (ECM). acs.org However, this approach was hindered by a lack of specificity, leading to significant side effects in clinical trials. acs.orgnih.gov

This compound embodies a powerful alternative approach by targeting the hemopexin-like (PEX) domain of proMMP-9, which is unique to each MMP family member. nih.govacs.org This strategy provides the specificity that was missing in earlier inhibitors. The inhibitor works by preventing the self-association (homodimerization) of proMMP-9 and its interaction with cell surface receptors like CD44 and α4β1 integrin. nih.govnih.gov These interactions are crucial for activating signaling pathways (such as the EGFR-MAP kinase pathway) that promote cancer cell migration and invasion, which are foundational steps in the metastatic cascade. nih.govacs.org

Research has demonstrated the tangible antimetastatic potential of this inhibitor. In an in vivo chicken chorioallantoic membrane (CAM) assay, a 500 nM concentration of this compound effectively blocked cancer cell invasion of the basement membrane and concurrently reduced angiogenesis, the formation of new blood vessels that tumors need to grow and spread. nih.govacs.org By targeting these two critical determinants of metastasis, the inhibitor showcases a promising mechanism for future antimetastatic therapies. nih.govacs.org This targeted approach, focusing on non-catalytic protein-protein interactions essential for metastasis, paves the way for designing novel therapeutic strategies for treating metastatic disease. nih.govacs.org

Understanding Non-Catalytic Functions of Individual MMPs in Disease Progression

The study of this compound has significantly contributed to a deeper understanding of the non-catalytic roles of MMPs in disease. For years, MMPs were primarily viewed through the lens of their proteolytic activity. nih.gov However, a growing body of evidence reveals that their biological functions are far more complex, involving the modulation of complex signaling cascades independent of their enzymatic function. acs.orggoogle.com

This compound serves as a specific chemical probe to dissect these non-catalytic functions. Its mechanism is centered on binding to the PEX-9 domain of proMMP-9, thereby disrupting the enzyme's ability to act as a scaffold for assembling signaling complexes on the cell surface. nih.govdovepress.com Crucially, studies have confirmed that this compound does not inhibit the catalytic activity of MMP-9. nih.govacs.org In fluorogenic peptide degradation assays, the compound failed to prevent the cleavage of an MMP-9 substrate, corroborating that its mode of action is exclusively non-catalytic. nih.govacs.org

By using this inhibitor, researchers have demonstrated that proMMP-9 homodimerization is a critical step for its interaction with CD44, which in turn influences the phosphorylation of key signaling proteins like EGFR, Src, FAK, and paxillin (B1203293). nih.govacs.org This provides direct evidence for the non-catalytic role of proMMP-9 in promoting tumor cell growth, migration, and invasion. nih.gov The development of specific PEX inhibitors for other MMPs, inspired by the success of this compound, promises to further unravel the non-catalytic functions of the entire MMP family, offering a new dimension to our understanding of their roles in pathology and a strategy for minimizing off-target effects seen with previous inhibitors. nih.gov

Development of New Technologies and Tools for MMP Research

The creation and characterization of this compound is intrinsically linked to the development and application of advanced research tools and technologies. The discovery process itself represents a modern approach to drug development, integrating computational and experimental techniques. acs.org An in silico library of compounds was first screened for optimal DOCKing scores, leading to the synthesis of the most promising candidates, including 3c. acs.org

This inhibitor now serves as a new and highly specific tool for the broader research community. It allows scientists to selectively investigate the consequences of proMMP-9's non-catalytic activities in various biological systems without the confounding variable of catalytic inhibition. nih.gov The successful development of such a selective, non-catalytic small molecule inhibitor opens the door for the creation of similar tools for studying other individual MMPs, which could significantly advance the field. nih.govacs.org

Several advanced technologies were pivotal in characterizing this compound and can be applied to future MMP research:

Tryptophan Fluorescence: This biophysical technique was used to monitor the blue shift in proMMP-9's intrinsic fluorescence upon compound binding, allowing for the precise determination of binding affinity (Kd). nih.gov

Saturated Transfer Difference (STD) NMR: This NMR technique was employed to confirm the binding selectivity of the inhibitor, demonstrating that it binds to proMMP-9 but not to the highly similar proMMP-2. nih.gov

Proteomics: The broader field of proteomics provides powerful techniques to identify the substrates and interaction partners of MMPs, helping to distinguish the roles of each family member and refine inhibitor design based on substrate specificity. nih.gov The use of specific inhibitors like 3c in proteomic studies can help delineate the specific pathways affected by non-catalytic functions.

The development of this compound is a testament to how new technologies can yield sophisticated research tools, which in turn accelerate our understanding of complex biological processes. nih.govnih.gov

Potential for Combination Therapies (Conceptual Discussion)

The high selectivity and novel mechanism of this compound make it a conceptually ideal candidate for use in combination therapies. While specific clinical trials have not been detailed, the inhibitor's mode of action provides a strong rationale for several potential pairings.

One of the key advantages of this compound is its ability to simultaneously disrupt multiple signaling pathways. By preventing proMMP-9's association with both α4β1 integrin and CD44, it effectively shuts down downstream signaling from EGFR and Src. nih.govacs.org This disruption of two major pathways at once helps to prevent the signaling bypass that can lead to resistance when tumors are treated with a single targeted agent. nih.govacs.org

Based on its mechanism, this compound could be conceptually combined with:

Traditional Cytotoxic Chemotherapies: While chemotherapy agents target rapidly dividing cells, this compound would inhibit the cell migration and invasion necessary for metastasis. This dual approach would attack both tumor growth and spread.

Other Targeted Therapies: The inhibitor could be paired with drugs that target other nodes in the pathways it affects, such as EGFR inhibitors or Src inhibitors. Such combinations could produce a more profound and durable response.

Anti-Angiogenic Agents: Research shows that this compound reduces angiogenesis. nih.gov Combining it with other anti-angiogenic drugs, such as VEGF inhibitors, could create a powerful synergistic effect to starve tumors of their blood supply. medcraveonline.commedcraveonline.com

The development of highly specific MMP inhibitors like 3c, which avoid the dose-limiting side effects of earlier broad-spectrum agents, makes them much safer and more viable partners in combination regimens. nih.gov Future strategies may involve syndicating MMP inhibitors with biologic agents to achieve greater efficacy in cancer treatment. longdom.org

Data Tables

Table 1: Research Findings for this compound

Parameter Finding Source(s)
Full Chemical Name N-(4-fluorophenyl)-4-(4-oxo-3,4,5,6,7,8-hexahydroquinazolin-2-ylthio)butanamide nih.govacs.orgnih.gov
Target Hemopexin-like (PEX) domain of proMMP-9 nih.govacs.orgacs.org
Binding Affinity (Kd) 320 nM nih.govacs.orgnih.gov
Mechanism of Action Disrupts proMMP-9 homodimerization and its association with CD44 and α4β1 integrin. nih.govnih.gov
Effect on Catalysis Does not inhibit the catalytic (proteolytic) activity of MMP-9. nih.govacs.org
Downstream Signaling Impact Decreases phosphorylation of Src, FAK, and paxillin; results in dissociation of EGFR. nih.govacs.org
In Vitro Effect Inhibits proMMP-9-mediated cell migration. nih.govacs.org
In Vivo Effect (CAM Assay) At 500 nM, blocks cancer cell invasion and reduces angiogenesis. nih.govacs.orgnih.gov
Selectivity Specific for proMMP-9; does not inhibit proMMP-2 or proMMP-14 mediated cell migration. nih.govacs.org
Cytotoxicity Showed a non-statistically significant 8% decrease in cell growth at 50 µM. nih.govacs.org

Q & A

Basic Research Questions

Q. What experimental methods are most robust for assessing the efficacy of ProMMP-9 inhibitors like SB-3CT in blocking enzyme activation?

  • Methodological Answer : Use a combination of gelatin zymography and SDS-PAGE with Western blotting to track the stepwise activation of proMMP-9 into its intermediate (proMMP-9') and fully active (MMP-9) forms. Include densitometric analysis to quantify the proportions of each form (e.g., 20 μM SB-3CT reduced activated MMP-9 by >80% in THP-1 cells) . For kinetic studies, employ real-time gelatin zymography to monitor cleavage efficiency under varying inhibitor concentrations .

Q. How do researchers validate the specificity of ProMMP-9 inhibitors for MMP-9 over homologous proteases like MMP-2?

  • Methodological Answer : Perform parallel assays using recombinant MMP-2 and MMP-8. For example, gelatin zymography with purified enzymes (e.g., recombinant proMMP-9 from Sf9 cells vs. MMP-2 from fibroblasts) can differentiate inhibitor selectivity. Cross-validation with fluorogenic substrate degradation assays (e.g., DQ-gelatin) further confirms specificity .

Q. What cellular models are appropriate for studying ProMMP-9 inhibition in leukemia research?

  • Methodological Answer : Use AML-derived cell lines (e.g., THP-1 or OCI-AML-3) due to their high proMMP-9 expression and relevance to leukemia invasiveness. Validate findings with primary patient samples, stratifying by B-cell vs. T-cell lineage (e.g., B-ALL cells show 2.5× higher proMMP-9 surface expression than T-ALL) .

Advanced Research Questions

Q. How can contradictory data on ProMMP-9 inhibitor effects (e.g., growth stimulation vs. enzyme inhibition) be reconciled?

  • Methodological Answer : Use orthogonal assays to separate enzymatic inhibition from off-target effects. For instance, while SB-3CT (20 μM) inhibits proMMP-9 activation by MMP-3 (IC₅₀ ~5 μM), its growth-stimulatory effects in THP-1 cells require transcriptomic profiling (e.g., RNA-seq) to identify pathways like integrin signaling or cytokine release .

Q. What structural features of ProMMP-9 influence inhibitor binding, and how can glycosylation impact this interaction?

  • Methodological Answer : Molecular dynamics (MD) simulations reveal that N-glycosylation at Asn38 indirectly shields the R106-F107 cleavage site from MMP-3, altering activation kinetics. Use mutagenesis (e.g., N38S or N120S mutants) to assess glycan roles in enzyme stability and inhibitor accessibility .

Q. How do researchers address variability in ProMMP-9 activation across disease models (e.g., leukemia vs. liver fibrosis)?

  • Methodological Answer : Standardize activation protocols (e.g., APMA vs. MMP-3) and include TIMP-1 controls to prevent over-degradation. In liver fibrosis models, measure proMMP-9 elevation (e.g., 17× increase with antifibrotic agents like Tongfushengganwan) via ELISA and correlate with histopathology .

Data Contradiction and Resolution Strategies

Q. Why do some studies report elevated ProMMP-9 in leukemia relapse, while others find no correlation with clinical parameters?

  • Resolution Strategy : Stratify patient cohorts by disease subtype (e.g., B-ALL vs. CLL) and sample source (peripheral blood vs. bone marrow). For example, proMMP-9 levels in B-ALL relapse patients are 3× higher than in remission, but no such trend exists in CLL .

Q. How reliable are serum ProMMP-9 levels as biomarkers in renal or cardiovascular disease?

  • Resolution Strategy : Use multiplex immunoassays to measure proMMP-9 alongside other biomarkers (e.g., sICAM-1, PAI-1) in serum/plasma. In chronic kidney disease, proMMP-9/TIMP-1 ratios >2.5 correlate with fibrosis progression .

Methodological Best Practices

  • Activation Timing : Terminate proMMP-9 activation with MMP-3 at peak activity (typically 1–2 hours) to avoid enzyme degradation .
  • Inhibitor Controls : Include galardin (broad-spectrum MMP inhibitor) and vehicle controls to distinguish target-specific effects .
  • Data Normalization : Normalize zymography results to total protein load or housekeeping enzymes (e.g., proMMP-2) to account for sample variability .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
ProMMP-9 inhibitor-3c
Reactant of Route 2
Reactant of Route 2
ProMMP-9 inhibitor-3c

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.